(4-Benzylpiperidin-1-yl)(6-morpholinopyrimidin-4-yl)methanone
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Overview
Description
(4-Benzylpiperidin-1-yl)(6-morpholinopyrimidin-4-yl)methanone, also known as BPIP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. BPIP is a small molecule that has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further study.
Scientific Research Applications
- Multitargeted Potential : Researchers have explored the use of benzylpiperidine derivatives as potential AD therapeutics. Specifically, compounds 5h and 5k demonstrated multitargeted effects:
- Compound 2a, 2h, and 2j exhibited significant activity against E. coli . Compound 2j also showed marked activity against S. aureus and B. subtilis .
Alzheimer’s Disease (AD) Treatment
Antibacterial Activity
Novel Derivatives Synthesis
Benzoxazole Derivatives
Mechanism of Action
Target of Action
Similar compounds have been reported to target enzymes involved in neurodegenerative diseases .
Mode of Action
Similar compounds have been shown to interact with their targets and inhibit the aggregation and fibril formation of certain proteins .
Biochemical Pathways
Similar compounds have been reported to modulate different targets involved in the neurodegenerative cascade of alzheimer’s disease .
Result of Action
Similar compounds have been reported to exert neuroprotective action on cells towards certain types of cell death and oxidative injury by inhibiting ros generation .
properties
IUPAC Name |
(4-benzylpiperidin-1-yl)-(6-morpholin-4-ylpyrimidin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c26-21(19-15-20(23-16-22-19)24-10-12-27-13-11-24)25-8-6-18(7-9-25)14-17-4-2-1-3-5-17/h1-5,15-16,18H,6-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRYJXZUDEJPSTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC(=NC=N3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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